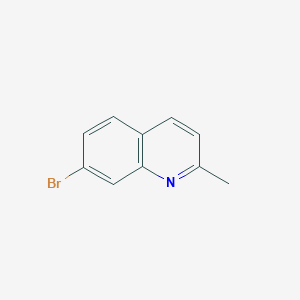

7-Bromo-2-methylquinoline

描述

Significance of the Quinoline (B57606) Scaffold in Chemical Sciences

The quinoline ring system, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a prominent heterocyclic scaffold. researchgate.netmdpi.com Its unique structural and electronic properties have made it a cornerstone in various scientific disciplines.

The quinoline motif is considered a "privileged scaffold" in medicinal chemistry due to its ability to bind to a wide array of biological targets. nih.govtandfonline.com This has led to the development of numerous quinoline-based drugs with a broad spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, antiviral, and anti-inflammatory properties. researchgate.netnih.govnih.govbohrium.com The versatility of the quinoline structure allows for extensive modification, enabling the fine-tuning of its biological activity and pharmacokinetic properties. researchgate.netnih.gov Researchers continuously explore quinoline derivatives for novel therapeutic agents. researchgate.net

Beyond its medicinal applications, the quinoline scaffold is integral to materials science and various industrial processes. numberanalytics.com Quinoline derivatives are utilized in the development of functional materials such as organic light-emitting diodes (OLEDs), organic semiconductors, and dyes. smolecule.com Their unique photoluminescent and electrical conductivity properties make them valuable in the field of optoelectronics. numberanalytics.comsmolecule.com Furthermore, quinoline and its derivatives serve as important starting materials in the synthesis of agrochemicals, including pesticides and herbicides. smolecule.com

Role in Medicinal Chemistry and Drug Discovery

Overview of Halogenated Quinolines as Synthetic Intermediates and Precursors

Halogenated quinolines are particularly valuable as synthetic intermediates. nih.govacs.org The presence of a halogen atom, such as bromine or chlorine, on the quinoline ring provides a reactive handle for a variety of chemical transformations. nih.gov These reactions include nucleophilic substitutions and palladium-catalyzed cross-coupling reactions, which allow for the introduction of diverse functional groups and the construction of more complex molecular architectures. The position and type of halogen on the quinoline ring can significantly influence the compound's reactivity and the regioselectivity of subsequent reactions.

Contextualization of 7-Bromo-2-methylquinoline within Quinoline Derivative Research

This compound is a specific halogenated quinoline that has garnered interest within the scientific community. smolecule.com Its structure, featuring a bromine atom at the 7-position and a methyl group at the 2-position, offers a unique combination of reactive sites. smolecule.com The bromine atom can be readily displaced or utilized in cross-coupling reactions, while the methyl group can also participate in various chemical transformations. This dual functionality makes this compound a versatile building block for the synthesis of a wide range of more complex quinoline derivatives with potential applications in both medicinal chemistry and materials science. smolecule.com

Physicochemical Properties of this compound

The fundamental physicochemical properties of this compound are crucial for its handling, characterization, and application in synthesis.

| Property | Value |

| Chemical Formula | C₁₀H₈BrN smolecule.comscbt.com |

| Molecular Weight | 222.08 g/mol scbt.com |

| Appearance | Solid |

Note: Specific data on melting point, boiling point, and solubility were not consistently available in the searched sources. Spectroscopic data (NMR, IR, Mass Spectrometry) would require access to specific experimental reports or databases not covered in the general search.

Synthesis and Manufacturing of this compound

The synthesis of this compound can be achieved through various established methods in organic chemistry.

One of the most direct approaches involves the bromination of 2-methylquinoline (B7769805). smolecule.com This electrophilic aromatic substitution reaction requires careful control of reaction conditions to ensure the selective introduction of the bromine atom at the 7-position of the quinoline ring. smolecule.com Reagents such as bromine or N-bromosuccinimide are commonly employed for this purpose. smolecule.com

Alternative synthetic strategies may involve multi-step sequences starting from different precursors. Classical quinoline syntheses like the Skraup, Doebner-von Miller, and Combes reactions are foundational methods for constructing the quinoline core, which can then be subjected to halogenation. tandfonline.comnih.govpreprints.org For instance, the Skraup reaction involves the reaction of an aniline (B41778) with glycerol (B35011), an oxidizing agent, and sulfuric acid. google.com Modifications of these classical methods are continually being developed to improve yields, regioselectivity, and environmental compatibility. tandfonline.com

Chemical Reactivity and Derivatization

The chemical reactivity of this compound is largely dictated by the presence of the bromine atom and the methyl group.

Nucleophilic Substitution Reactions

The bromine atom at the 7-position is susceptible to nucleophilic substitution, allowing for its replacement with a variety of nucleophiles. smolecule.com This provides a straightforward route to introduce different functional groups onto the quinoline scaffold, leading to the synthesis of diverse derivatives. smolecule.com

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions. These powerful synthetic tools, including the Suzuki, Heck, and Sonogashira reactions, enable the formation of new carbon-carbon and carbon-heteroatom bonds. This allows for the connection of the quinoline core to other aromatic or aliphatic fragments, significantly increasing molecular complexity.

Reactions Involving the Methyl Group

The methyl group at the 2-position of the quinoline ring can also undergo various chemical transformations. For example, it can be oxidized to a carboxylic acid or halogenated to provide a reactive handle for further derivatization.

Applications in Scientific Research

The versatility of this compound makes it a valuable tool in scientific research, primarily as a synthetic building block.

Building Block in Organic Synthesis

Due to its accessible reactive sites, this compound serves as a key starting material for the synthesis of more elaborate molecules. Its ability to undergo a range of chemical transformations allows chemists to construct complex molecular frameworks with a quinoline core.

Precursor for the Synthesis of Complex Molecules

The derivatization of this compound opens pathways to novel compounds with potential applications in various fields. In medicinal chemistry, it can be used as a precursor for the synthesis of new drug candidates with tailored biological activities. smolecule.com In materials science, it can be incorporated into the synthesis of novel organic materials with specific photophysical or electronic properties. smolecule.com

Structure

3D Structure

属性

IUPAC Name |

7-bromo-2-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c1-7-2-3-8-4-5-9(11)6-10(8)12-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEKOCCXFMXGRTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60490842 | |

| Record name | 7-Bromo-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60490842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4965-34-8 | |

| Record name | 7-Bromo-2-methylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4965-34-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Bromo-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60490842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Functionalization of 7 Bromo 2 Methylquinoline Derivatives

Nucleophilic Substitution Reactions

The electron-withdrawing nature of the quinoline (B57606) ring system, coupled with the inherent reactivity of the carbon-bromine bond, makes the 7-bromo position susceptible to nucleophilic attack. This reactivity is a cornerstone of its synthetic utility.

Displacement of Bromine by Various Nucleophiles (e.g., Phenols, Amines)

The bromine atom at the C7 position of the 7-bromo-2-methylquinoline core can be readily displaced by a variety of nucleophiles. This is particularly evident in the synthesis of novel quinoline-5,8-dione analogues. For instance, the reaction of This compound-5,8-dione (B11781591) with a range of phenols in the presence of potassium carbonate in dimethylformamide (DMF) leads to the chemoselective displacement of the bromine atom. mdpi.com This method has been successfully employed to introduce various substituted phenoxy groups at the C7 position, creating a library of compounds with potential biological activity. mdpi.com The reaction typically proceeds at room temperature, and after a few hours, the desired aryloxy-quinone derivatives are obtained by extraction following an aqueous workup. mdpi.com

Similarly, amines can act as effective nucleophiles to displace the bromine atom. The reaction of this compound-5,8-dione with various amines provides a straightforward route to 7-amino-2-methylquinoline-5,8-diones. researchgate.net This nucleophilic substitution allows for the introduction of diverse amino functionalities, which can be crucial for modulating the pharmacological properties of the resulting molecules.

| Reactant | Nucleophile | Product | Reference |

|---|---|---|---|

| This compound-5,8-dione | Phenols | 7-Aryloxy-2-methylquinoline-5,8-dione | mdpi.com |

| This compound-5,8-dione | Amines | 7-Alkylamino-2-methylquinoline-5,8-diones | researchgate.net |

Regiochemical Considerations in Substitution Reactions of Brominated Quinolinediones

When the quinoline core is further substituted, the regiochemistry of nucleophilic substitution becomes a critical consideration. In the case of brominated quinoline-5,8-diones, the position of the bromine atom dictates the site of nucleophilic attack. For 6- or this compound-5,8-diones, studies have shown that the substitution of the bromine atom by amines is a regioselective process. researchgate.net The bromine at C7 acts as a good leaving group, facilitating nucleophilic substitution at this position. The electrophilicity of the C7 position is enhanced by the bromine substituent, directing the incoming nucleophile to this site.

Computational studies, such as those using Density Functional Theory (DFT), can help predict the most reactive sites by analyzing frontier molecular orbitals and charge distributions. These theoretical models, combined with experimental evidence, confirm the regioselectivity observed in the amination of brominated quinolinediones.

Metal-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in this compound provides an excellent handle for a variety of metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Arylation and Other Cross-Coupling Strategies

Palladium catalysts are widely used to mediate the coupling of this compound with various partners. These reactions, including Suzuki, Heck, and Buchwald-Hartwig couplings, allow for the introduction of aryl, vinyl, and amino groups, respectively. researchgate.net For example, 6-bromo-2-methylquinoline (B1268081) has been successfully used as an electrophile in palladium-catalyzed cross-coupling reactions with secondary alkyl azastannatranes, demonstrating the feasibility of coupling heterocyclic electrophiles. nih.gov

In some instances, the desired cross-coupling reaction can be accompanied by side reactions. For example, the palladium-catalyzed borylation of a Boc-protected aminobromoquinoline unexpectedly yielded a biaryl compound as the major product due to a competing Suzuki coupling reaction between the newly formed boronate ester and the starting bromoarene. mdpi.com This highlights the need to carefully control reaction conditions to achieve the desired outcome.

| Reaction Type | Coupling Partner | Catalyst System (Example) | Product Type | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Aryl boronic acids | PdCl₂(dppf) | Aryl-substituted quinolines | mdpi.com |

| Stille Coupling | Secondary alkyl azastannatranes | Pd(dba)₂ | Alkyl-substituted quinolines | nih.gov |

| Heck Coupling | Alkenes | Palladium catalyst | Alkenyl-substituted quinolines | researchgate.net |

| Buchwald-Hartwig Amination | Amines | Palladium catalyst | Amino-substituted quinolines | researchgate.net |

C-H Functionalization: Borylation and Methylation Studies

Direct C-H functionalization represents a more atom- and step-economical approach to modifying the quinoline scaffold. Iridium-catalyzed C-H borylation has emerged as a powerful method for introducing boronate esters onto heteroaromatic rings. dur.ac.uk For quinoline derivatives, the regioselectivity of borylation is influenced by both steric and electronic factors. In 2-methylquinoline (B7769805), borylation is shifted to the C4 and C6/C7 positions due to the C2-substituent blocking the most reactive C3 site. dur.ac.uk

While specific studies on the C-H methylation of this compound are not prevalent, the broader field of C-H methylation of heterocycles is rapidly advancing. rsc.org Iron-catalyzed C-H methylation using organoaluminum reagents has been demonstrated for some aromatic systems. researchgate.net These emerging technologies could potentially be applied to the this compound framework to introduce methyl groups at specific C-H bonds, further expanding its synthetic utility.

Electrophilic and Radical Reactions

Beyond nucleophilic and metal-catalyzed reactions, the this compound core can also participate in electrophilic and radical reactions, although these are less commonly explored.

Electrophilic aromatic substitution on the quinoline ring is generally difficult due to its electron-deficient nature. However, under forcing conditions or with highly activated electrophiles, substitution can occur. For instance, bromination of certain quinoline derivatives can be achieved using bromine and a Lewis acid catalyst.

Radical reactions offer an alternative pathway for functionalization. For example, radical-mediated bromination using N-bromosuccinimide (NBS) is a common method for functionalizing the methyl group of methylquinolines to produce bromomethylquinolines. smolecule.com This reaction proceeds via a radical chain mechanism, where a bromine radical abstracts a hydrogen from the methyl group, leading to a benzylic radical that then reacts with bromine. smolecule.com While this specific reaction targets the methyl group rather than the quinoline ring itself, it demonstrates the potential for radical chemistry in modifying this compound derivatives.

Electrophilic Intramolecular Cyclization

While the synthesis of the quinoline ring itself can be achieved through various electrophilic cyclization methods organic-chemistry.orgresearchgate.netnih.gov, pre-existing bromoquinoline derivatives can also serve as substrates for intramolecular cyclization to build fused polycyclic systems. These reactions typically involve the introduction of a suitable nucleophilic side chain, which then attacks an activated position on the quinoline ring to forge a new carbocyclic or heterocyclic ring.

For instance, a strategy analogous to the synthesis of 11H-indolo[3,2-c]quinolines can be envisioned starting from a derivatized this compound. In a reported synthesis, a 3-bromoquinoline (B21735) was functionalized via a Suzuki coupling and subsequent amidation to install an N-aryl propanamide side chain. This intermediate then underwent an intramolecular cyclization to yield the fused tetracyclic product. acs.org Applying this principle, a suitably functionalized this compound could be used to construct novel fused heterocyclic systems.

Another relevant approach is the intramolecular Heck coupling cyclization. In one study, 1-(2-bromobenzyl)-7-chloroquinolin-4(1H)-one was heated with a palladium catalyst to induce cyclization, forming an isoindolo[2,1-a]quinoline-5(11H)-one. nih.gov This demonstrates the potential for forming new rings by leveraging a halogen substituent on a quinoline precursor.

Similarly, cascade reactions involving intramolecular cyclization have been used to create complex fused quinolines. One method involves the reaction of N-methyl-anilines with N-chlorosuccinimide (NCS), followed by addition to an indole (B1671886) carboxylate. The resulting intermediate undergoes intramolecular cyclization at high temperature to produce tetracyclic ketones, which can be further functionalized. rsc.org

Table 1: Representative Intramolecular Cyclization Reactions for Fused Quinoline Synthesis

| Starting Material Type | Reagents and Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|

| 3-Bromo-2-(2-bromophenyl)quinoline | CuI, L-proline, K₂CO₃, DMSO, 90 °C | 6H-Indolo[2,3-b]quinoline | 70% | nih.gov |

| 1-(2-Bromobenzyl)-7-chloroquinolin-4(1H)-one | PdBr₂, AcOK, DMF, 140 °C | 2-Chloro-isoindolo[2,1-a]quinoline-5(11H)-one | 72% | nih.gov |

| Methyl 2-((phenyl)(methyl)amino)indole-3-carboxylate | Diphenyl ether, 250 °C | 6-Methyl-5,6-dihydroindolo[2,3-b]quinolin-11(10H)-one | 98% | rsc.org |

Radical Dehydrogenation Pathways

Radical dehydrogenative couplings and related C-H functionalizations represent a powerful, atom-economical strategy for forming new chemical bonds. While the synthesis of quinolines can be achieved via acceptorless dehydrogenative coupling (ADC) reactions from precursors like 2-aminobenzyl alcohols beilstein-journals.orgrsc.org, existing quinoline scaffolds can also participate in radical reactions.

A notable example is the Minisci-type reaction, which allows for the direct alkylation of heteroaromatics. A visible light-induced, dual-photoredox-catalyzed Minisci reaction has been reported for quinolines. In this process, a bromine radical (Br•), generated from a suitable precursor, can act as a hydrogen atom transfer (HAT) agent. This radical abstracts a hydrogen atom from a substrate (e.g., an aldehyde) to generate a carbon-centered radical, which then adds to the protonated quinoline ring. rsc.org This pathway could be adapted to functionalize the this compound core at positions susceptible to radical attack, such as C4.

The reaction demonstrates broad functional group tolerance, and a variety of quinolines can be functionalized. For instance, the reaction of quinoline with various aryl aldehydes under visible light irradiation in the presence of a photocatalyst (4CzIPN) and a bromine source (LiBr) can yield hydroxyalkylated quinolines in moderate to excellent yields. rsc.org

Table 2: Radical Hydroxyalkylation of Quinolines with Aldehydes

| Quinoline Substrate | Aldehyde Substrate | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Quinoline | 4-Methoxybenzaldehyde | 4CzIPN, LiBr, Blue LED, Dioxane, rt, 24h | (4-Methoxyphenyl)(quinolin-2-yl)methanol | 85% | rsc.org |

| Quinoline | 4-(Trifluoromethyl)benzaldehyde | 4CzIPN, LiBr, Blue LED, Dioxane, rt, 24h | (Quinolin-2-yl)(4-(trifluoromethyl)phenyl)methanol | 75% | rsc.org |

| 4-Methylquinoline | Benzaldehyde | 4CzIPN, LiBr, Blue LED, Dioxane, rt, 24h | Phenyl(4-methylquinolin-2-yl)methanol | 82% | rsc.org |

Derivatization at the Methyl Group and Quinoline Nitrogen

The methyl group and the quinoline nitrogen are primary sites for derivatization, allowing for the introduction of new functional groups and modification of the molecule's steric and electronic properties.

The C2-methyl group is benzylic-like in its reactivity and can undergo various transformations such as oxidation or halogenation. For example, the oxidation of a related 2-methylquinoline derivative, 5,7-dibromo-2-methylquinolin-8-ol, with nitric acid in sulfuric acid leads to the formation of this compound-5,8-dione in high yield. mdpi.com This demonstrates that the methyl group remains intact while the quinoline core is oxidized, but it can be a site for other reactions under different conditions.

The quinoline nitrogen, a tertiary amine embedded in an aromatic system, can be readily alkylated to form quaternary ammonium (B1175870) salts. This process, known as quaternization, modifies the electronic properties of the heterocyclic ring, increasing its susceptibility to nucleophilic attack. A general method for this transformation involves reacting the quinoline with an alkyl halide. For instance, 2-methylquinoline can be effectively converted to 1-hexyl-2-methylquinolinium iodide by reacting it with an excess of iodohexane. researchgate.net This reaction is broadly applicable to various quinolines and alkylating agents. Such quaternization can be a key step in the synthesis of cyanine (B1664457) dyes and other functional materials. researchgate.net

Table 3: Representative Derivatization Reactions

| Substrate | Position Derivatized | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 5,7-Dibromo-2-methylquinolin-8-ol | Quinoline Core (Oxidation) | H₂SO₄, HNO₃, 0 °C to rt, 30 min | This compound-5,8-dione | 84% | mdpi.com |

| 2-Methylquinoline | Quinoline Nitrogen (Quaternization) | Iodohexane (excess), reflux | 1-Hexyl-2-methylquinolinium iodide | High | researchgate.net |

| 4-Methylquinolin-2-one | Quinoline Nitrogen (Benzylation) | Benzyl chloride, K₂CO₃, 18-crown-6 | 1-Benzyl-4-methylquinolin-2-one | >90% (N- vs O-selectivity) | thieme-connect.de |

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone for the structural analysis of 7-Bromo-2-methylquinoline, offering precise information about the chemical environment of each proton and carbon atom.

One-dimensional NMR techniques are fundamental in determining the basic structure of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals corresponding to its aromatic and methyl protons. A representative ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) shows a singlet for the methyl group (C2-CH₃) at approximately 2.73 ppm. The aromatic protons appear as a series of doublets and a quartet. Specifically, the proton at the C3 position is observed as a doublet at around 7.28 ppm, while the proton at C8 appears as a doublet near 7.99 ppm. The proton at C5 gives a quartet signal around 7.55 ppm, and the C6 proton shows a doublet at about 7.62 ppm. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. For a related compound, (E)-4-(2-amino-4-bromophenyl)but-3-en-2-one, which is a precursor, the carbon signals are observed at specific chemical shifts that help in confirming the presence of the bromo-substituted aromatic ring and other functional groups. rsc.org

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| C2-CH₃ | 2.73 | s | - |

| H-3 | 7.28 | d | 8.40 |

| H-5 | 7.55 | q | 3.51 |

| H-6 | 7.62 | d | 8.64 |

| H-8 | 7.99 | d | 8.40 |

Data obtained in CDCl₃ at 400 MHz. rsc.org

For more complex quinoline (B57606) derivatives, two-dimensional NMR techniques are invaluable for unambiguously assigning proton and carbon signals. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed to establish connectivity between adjacent protons, directly bonded proton-carbon pairs, and long-range proton-carbon correlations, respectively. These methods are crucial for confirming the precise substitution pattern on the quinoline ring system, especially in cases of isomeric uncertainty.

One-Dimensional (1D) NMR Techniques (1H, 13C)

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the confident determination of the molecular formula. quality-assistance.com For instance, the molecular formula of this compound is C₁₀H₈BrN, with a calculated molecular weight of approximately 222.08 g/mol . scbt.comsigmaaldrich.com HRMS can confirm this with high precision, distinguishing it from other compounds with similar nominal masses. The isotopic pattern observed in the mass spectrum, particularly the characteristic 1:1 ratio for the bromine isotopes (⁷⁹Br and ⁸¹Br), further validates the presence of a single bromine atom in the molecule. mdpi.com

Table 2: Mass Spectrometry Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₈BrN | scbt.comsigmaaldrich.com |

| Molecular Weight | 222.08 g/mol | scbt.comsigmaaldrich.com |

| Monoisotopic Mass | 220.98401 Da | uni.lu |

| Key Isotopic Peaks (M+H)⁺ | m/z 252.1, 254.1 | mdpi.com |

The isotopic peaks correspond to a derivative, This compound-5,8-dione (B11781591), but illustrate the characteristic bromine pattern.

Vibrational Spectroscopy: Infrared (IR) and Fourier-Transform Infrared (FTIR) Studies

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in this compound by detecting the vibrations of its chemical bonds. The IR spectrum of quinoline and its derivatives shows characteristic absorption bands. researchgate.net For substituted quinolines, specific bands can be attributed to the C-Br stretching vibration, typically found in the lower frequency region of the spectrum. Aromatic C-H stretching and ring stretching vibrations are also prominent. For instance, in related bromo-quinoline compounds, characteristic IR bands are observed for various functional groups, which helps in structural confirmation. researchgate.net

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Photoluminescence

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. Heterocyclic aromatic compounds like this compound exhibit characteristic absorption maxima (λ_max) in the UV-Vis region due to π-π* transitions within the quinoline ring system. smolecule.com Some quinoline derivatives are also known to exhibit photoluminescence, a property that is being explored for applications in materials science, such as in organic light-emitting diodes (OLEDs). smolecule.com The specific absorption and emission properties are influenced by the substituents on the quinoline core.

Electrochemical Characterization (e.g., Cyclic Voltammetry, Reduction and Oxidation Potentials)

The electrochemical behavior of quinoline derivatives is a significant area of study, as it provides insights into their electron transfer properties, which are crucial for applications in materials science, catalysis, and medicinal chemistry. Techniques such as cyclic voltammetry (CV) are employed to determine the reduction and oxidation potentials of these compounds, offering a deeper understanding of their electronic structure and reactivity.

Detailed Research Findings

While specific, in-depth studies focusing exclusively on the electrochemical characterization of this compound are not extensively detailed in the currently available literature, the electrochemical properties of various substituted quinolines have been investigated, providing a framework for understanding its likely behavior.

Research on related quinoline derivatives demonstrates a strong correlation between their chemical structure—specifically the nature and position of substituents—and their electrochemical properties. nih.govmdpi.com For instance, the presence of electron-withdrawing groups, such as a bromine atom, is expected to make the quinoline ring more susceptible to reduction (i.e., have a less negative reduction potential). Conversely, electron-donating groups, like a methyl group, generally facilitate oxidation by increasing the electron density of the aromatic system. nih.govmdpi.com

Studies on the electrochemical behavior of various quinoline derivatives have utilized cyclic voltammetry to probe their redox characteristics. For example, the electrochemical properties of 8-hydroxy-quinoline-5-carbaldehyde and its derivatives have been investigated, revealing that methylation facilitates oxidation and leads to a more negative reduction potential. nih.govmdpi.com

In a study involving the electrochemical Minisci alkylation of N-heteroarenes, cyclic voltammetry was performed on related compounds like 7-bromo-4-methylquinoline. rsc.org The experimental setup for such characterizations typically involves a standard three-electrode cell under an inert atmosphere (e.g., argon). rsc.org The working electrode can be glassy carbon or a hanging mercury drop, with a platinum wire as the counter electrode and a reference electrode such as Ag/AgCl or a saturated calomel (B162337) electrode (SCE). rsc.org Measurements are often conducted in a non-aqueous solvent like acetonitrile (B52724) or dimethylformamide (DMF) with a supporting electrolyte like tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF6). rsc.org

The general reactivity of halogenated quinolines in electrochemical reactions can also be inferred from studies on their synthesis. For instance, an electrochemical method for the dihalogenation of 8-aminoquinolines at the C5 and C7 positions has been developed, highlighting the role of electrochemical conditions in modifying the quinoline core. researchgate.net

Although a specific data table for the oxidation and reduction potentials of this compound is not available in the reviewed literature, the table below summarizes the types of electrochemical data that are typically reported for related quinoline derivatives.

Table 1: Representative Electrochemical Data for Substituted Quinolines (Note: This table is illustrative and based on data for related compounds, not this compound itself, for which specific data is not available in the cited sources.)

| Compound | Technique | Solvent/Electrolyte | Oxidation Potential (V) | Reduction Potential (V) | Reference |

| 8-hydroxy-quinoline-5-carbaldehyde | Cyclic Voltammetry | Not Specified | Data not specified | Data not specified | nih.gov |

| 6-(dimethylamino)quinoline-5-carbaldehyde | Cyclic Voltammetry | Not Specified | Data not specified | Data not specified | nih.gov |

| Methylated 6-(dimethylamino)quinoline-5-carbaldehyde | Cyclic Voltammetry | Not Specified | Facilitated oxidation | More negative potential | nih.gov |

The electrochemical characterization of this compound would likely reveal a complex interplay between the electron-withdrawing bromo substituent and the electron-donating methyl group. The position of these substituents on the quinoline ring would further influence the precise values of the oxidation and reduction potentials. Further dedicated research is required to establish the specific electrochemical profile of this compound.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in understanding the intrinsic properties of 7-Bromo-2-methylquinoline. These calculations solve the Schrödinger equation, or its density-based equivalent, to determine the electron distribution and energy of the molecule, which in turn dictate its chemical behavior.

Density Functional Theory (DFT) has become a primary tool for investigating the electronic properties of quinoline (B57606) derivatives due to its favorable balance of accuracy and computational cost. arabjchem.orguantwerpen.beresearchgate.netnih.gov DFT calculations are employed to optimize the ground state geometry of this compound, providing precise information on bond lengths, bond angles, and dihedral angles.

These calculations are crucial for understanding the molecule's electronic structure and reactivity. tandfonline.com For instance, DFT can be used to compute various molecular descriptors that quantify reactivity, such as the molecular electrostatic potential (MEP), which identifies the electron-rich and electron-poor regions of the molecule. arabjchem.orgresearchgate.net The MEP surface visually indicates the likely sites for electrophilic and nucleophilic attack. In quinoline derivatives, the nitrogen atom typically represents a region of negative potential, attractive to electrophiles, while the distribution of positive potential is influenced by the substituents on the rings. The bromine atom at the C7 position and the methyl group at the C2 position significantly modulate the electron density across the quinoline scaffold.

Natural Bond Orbital (NBO) analysis, another technique often used in conjunction with DFT, provides detailed insights into charge distribution, hybridization, and intramolecular charge transfer interactions, revealing the nature of the chemical bonds and lone pairs within the molecule. uantwerpen.betandfonline.comnih.gov

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). arabjchem.orgresearchgate.nettandfonline.com The energy and spatial distribution of these orbitals are critical for predicting a molecule's chemical reactivity and kinetic stability.

The HOMO represents the ability to donate an electron, and its energy level correlates with the ionization potential. tandfonline.com For quinoline derivatives, the HOMO is often localized on the electron-rich quinoline ring system. researchgate.net The LUMO, conversely, represents the ability to accept an electron, and its energy is related to the electron affinity. tandfonline.com The LUMO in these systems is typically distributed over the heterocyclic ring. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. tandfonline.com A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. A smaller gap suggests the molecule is more polarizable and more likely to engage in chemical reactions. tandfonline.com Computational studies on related quinoline derivatives have shown that the introduction of substituents significantly affects the HOMO and LUMO energy levels and, consequently, the energy gap. arabjchem.orgresearchgate.net

Table 1: Key Quantum Chemical Descriptors for a Representative Quinoline Derivative This table presents typical parameters calculated using DFT for quinoline derivatives, as specific values for this compound are not available in the provided search results. These values are illustrative of the outputs from FMO analysis.

| Parameter | Description | Typical Calculated Value (eV) | Reference |

|---|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 | tandfonline.comnih.gov |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 | tandfonline.comnih.gov |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies | ~4.5 | tandfonline.com |

| Ionization Potential (I) | Energy required to remove an electron (-EHOMO) | 6.0 to 7.0 | tandfonline.com |

| Electron Affinity (A) | Energy released when an electron is added (-ELUMO) | 1.5 to 2.5 | tandfonline.com |

| Electronegativity (χ) | Tendency to attract electrons (I+A)/2 | 3.75 to 4.75 | tandfonline.com |

| Chemical Hardness (η) | Resistance to change in electron distribution (I-A)/2 | ~2.25 | tandfonline.com |

| Electrophilicity Index (ω) | Propensity to accept electrons (χ²/2η) | Varies | tandfonline.com |

Density Functional Theory (DFT) Applications

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides a detailed electronic picture, molecular modeling and dynamics simulations offer insights into the macroscopic and dynamic properties of this compound, such as its spectroscopic characteristics, reaction pathways, and behavior in solution.

Computational methods, particularly DFT, are widely used to predict the vibrational (Infrared and Raman) and nuclear magnetic resonance (NMR) spectra of molecules. arabjchem.orgnih.gov By calculating the vibrational frequencies, researchers can assign the peaks observed in experimental IR and FTIR spectra to specific vibrational modes of the molecule, such as C-H stretching, C=N stretching, or ring vibrations. uantwerpen.beresearchgate.net This is often aided by Potential Energy Distribution (PED) analysis, which quantifies the contribution of individual internal coordinates to each normal mode. arabjchem.orguantwerpen.be

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated and compared with experimental data. This comparison serves as a powerful tool for structural confirmation and for validating the accuracy of the computational method used. nih.gov Discrepancies between calculated and experimental spectra can often be explained by considering environmental factors, such as solvent effects, which can be incorporated into the calculations.

Theoretical calculations are invaluable for elucidating the mechanisms of chemical reactions involving this compound. nih.gov By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the activation energies required for a reaction to proceed.

For instance, in nucleophilic aromatic substitution reactions, where the bromine atom at the C7 position is replaced, DFT calculations can model the reaction pathway. These models help determine whether the reaction proceeds via a Meisenheimer complex or other intermediates and predict the regioselectivity of the reaction. nih.gov This is particularly useful for understanding reactions like the Suzuki-Miyaura coupling, which is a common method for modifying quinoline structures. Computational studies can predict activation barriers and compare the reactivity of different halogen substituents, confirming, for example, that bromine is a better leaving group than chlorine due to a lower bond dissociation energy.

Molecular Dynamics (MD) simulations are used to study the behavior of this compound over time, particularly its interactions with its environment. arabjchem.org These simulations model the molecule and its surroundings (e.g., water or another solvent) as a system of interacting particles, governed by classical mechanics.

MD simulations can provide detailed information about solute-solvent interactions by calculating radial distribution functions (RDFs). arabjchem.orgresearchgate.net RDFs describe the probability of finding a solvent molecule at a certain distance from a specific atom in the solute, offering a picture of the solvation shell structure. arabjchem.org Such studies on quinoline derivatives have shown how substituents can alter interactions with water molecules. arabjchem.org Furthermore, computational methods like the Quantum Theory of Atoms in Molecules (QTAIM) and NBO analysis can be applied to snapshots from MD simulations to characterize the nature and strength of noncovalent interactions, such as hydrogen bonds and van der Waals forces, which are crucial in both chemical and biological contexts. nih.gov

Reaction Mechanism Elucidation

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physicochemical properties. These models are crucial for understanding the chemical features that govern a compound's efficacy and for predicting the activity of novel derivatives.

The biological activity of quinoline derivatives is intricately linked to a variety of molecular descriptors, which quantify different aspects of their chemical structure, such as electronic, hydrophobic, and steric properties. Studies on quinoline derivatives, including those structurally related to this compound, have revealed significant correlations between these descriptors and their observed biological activities.

For instance, in a study on 5,8-quinolinequinone derivatives, it was found that electronic and global reactivity parameters calculated using Density Functional Theory (DFT) are key determinants of their anti-proliferative and anti-inflammatory activities. dergipark.org.tr Molecular descriptors such as the energy of the highest occupied molecular orbital (EHOMO), the energy of the lowest unoccupied molecular orbital (ELUMO), dipole moment, and molecular volume have been shown to correlate with biological responses. dergipark.org.trarabjchem.org Specifically, the anti-proliferative activity against HL60 cells was found to be strongly dependent on the electrophilicity index, ionization potential, and ELUMO. dergipark.org.tr Furthermore, the dipole moment has been identified as a significant descriptor, with a compound having the largest dipole moment exhibiting the highest anti-proliferative activity. dergipark.org.tr

In the context of antitubercular activity, QSAR models for quinolinone-based thiosemicarbazones have highlighted the importance of van der Waals volume, electron density, and electronegativity. nih.gov These findings suggest that both the size and electronic nature of the substituents on the quinoline core play a pivotal role in modulating their interaction with biological targets. For example, the presence of electron-withdrawing groups like halogens (e.g., bromine and chlorine) can enhance activity by increasing the molecular volume and reducing electronegativity. nih.gov

A study on substituted quinolines as anti-tubercular agents also emphasized the role of 3D radial distribution function descriptors, which account for inter-atomic distances weighted by atomic masses, in predicting biological activity. nih.gov This indicates that the spatial arrangement of atoms within the molecule is a critical factor for its efficacy.

The following table summarizes the correlation of various molecular descriptors with the biological activities of quinoline derivatives, providing a glimpse into the structural requirements for therapeutic action.

| Biological Activity | Key Molecular Descriptors | Impact on Activity |

| Anti-proliferative | Electrophilicity Index, Ionization Potential, ELUMO, Dipole Moment | Higher values of these electronic descriptors are generally correlated with increased activity. dergipark.org.tr |

| Anti-inflammatory | Molecular Hardness and Softness | These descriptors are strongly related to the anti-inflammatory potential of the compounds. dergipark.org.tr |

| Antitubercular | Van der Waals Volume, Electron Density, Electronegativity | Increased molecular volume and reduced electronegativity due to electron-withdrawing groups enhance activity. nih.gov |

| Anticancer | 2D and 3D descriptors | A combination of descriptors is often used in machine learning models to predict activity against cancer cell lines. nih.gov |

A primary application of QSAR is the development of predictive models that can forecast the biological activity of novel, yet-to-be-synthesized derivatives. These models, once validated, serve as a valuable tool for in silico screening and rational drug design, helping to prioritize the synthesis of the most promising candidates.

The predictive power of a QSAR model is assessed through rigorous internal and external validation procedures. Key statistical parameters include the coefficient of determination (R²), which measures the goodness of fit of the model, and the cross-validated R² (Q²), which assesses its predictive ability through techniques like leave-one-out (LOO) cross-validation. researchgate.net A high Q² value (typically > 0.5) is indicative of a robust and predictive model. researchgate.net

For example, a QSAR study on quinolinone-based thiosemicarbazones developed a model with an R² of 0.83, indicating a strong correlation between the selected descriptors and antitubercular activity. nih.gov The model was further validated and used to predict the activity of a test set of compounds, showing excellent correspondence between experimental and predicted values. nih.gov Such validated models can guide the design of new derivatives by suggesting specific structural modifications that are likely to enhance biological activity.

In another study focusing on phosphorus-substituted quinoline derivatives as topoisomerase I inhibitors, a QSAR model was developed using multiple linear regression. arabjchem.org This model, which included descriptors like EHOMO, ELUMO, and logP, was used to correlate the structural features of the compounds with their anti-proliferative activity. arabjchem.org The development of such models is essential for understanding the mechanism of action and for designing new derivatives with improved potency.

The process of predictive modeling often involves the use of advanced machine learning algorithms, such as k-nearest neighbors (KNN), decision trees (DT), and neural networks, which can handle complex, non-linear relationships between molecular descriptors and biological activity. nih.gov These methods have been successfully applied to predict the activity of quinoline derivatives as inhibitors of P-glycoprotein, a key protein involved in multidrug resistance in cancer. nih.gov

The ultimate goal of predictive modeling is to define an "applicability domain" for the QSAR model, which is the chemical space within which the model can make reliable predictions. researchgate.net This ensures that the model is used appropriately to guide the synthesis of new derivatives with a high probability of exhibiting the desired biological activity.

Correlation of Molecular Descriptors with Biological Activity

Molecular Docking Investigations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. This method is invaluable for understanding the molecular basis of drug action, identifying key binding interactions, and screening virtual libraries of compounds for potential drug candidates. For derivatives of this compound, molecular docking studies have provided crucial insights into their interactions with various biological targets.

Derivatives of 7-bromoquinoline (B152726) have been investigated for their potential as antimicrobial and anticancer agents, and molecular docking has been employed to elucidate their mechanism of action at the molecular level. For instance, in a study on 7-bromoquinoline-5,8-dione derivatives, molecular docking was used to investigate their interaction with bacterial dihydropteroate (B1496061) synthase, an important enzyme in the folate biosynthesis pathway. ripublication.com The results showed that the sulphonamide derivatives could bind to the active site of the enzyme, with the binding affinity influenced by the nature of the substituents. ripublication.com

Similarly, molecular docking studies on 2- and 7-substituted quinoline-5,8-diones have been performed to understand their inhibitory activity against sphingosine (B13886) kinases (SphK1 and SphK2), which are important targets in cancer therapy. mdpi.com These studies helped to identify the key interactions within the ATP-binding pocket of the enzymes and guided the synthesis of more potent inhibitors. mdpi.com

The following table summarizes the findings from molecular docking investigations of 7-bromoquinoline derivatives and related compounds with various biological targets.

| Compound/Derivative | Target Protein | Key Interactions | Predicted Binding Affinity |

| N-(7-bromoquinoline-5,8-dione) sulphonamides | Bacterial Dihydropteroate Synthase | Hydrogen bonding and hydrophobic interactions | Ki range of 529.80 µM - 1.42 mM ripublication.com |

| 7-ether-linked quinoline-5,8-diones | Sphingosine Kinase 1 (SphK1) | Interactions within the ATP-binding pocket | Good potency identified mdpi.com |

| Quinolinone-based thiosemicarbazones | DNA-gyrase, Enoyl-acyl carrier protein reductase, ATP-synthase | Not specified | Good scoring values reported nih.gov |

| 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives | P-glycoprotein (6C0V) | Hydrophobic and H-bond interactions | Binding energy up to -9.22 kcal/mol nih.gov |

Emerging Applications and Mechanistic Insights in Research

Biological Activity Mechanisms of Quinoline (B57606) Derivatives

The biological activities of quinoline derivatives are diverse and are attributed to various mechanisms of action. These compounds can interact with a range of biological targets, including enzymes and nucleic acids, leading to the modulation of cellular pathways. smolecule.com The introduction of different substituents, such as halogens and methyl groups, onto the quinoline ring system significantly influences their physicochemical properties and biological functions. semanticscholar.org

Investigations into Anticancer Mechanisms of Action

Quinoline derivatives represent a promising class of compounds in the development of novel anticancer agents. nih.govarabjchem.org Their mechanisms of action are multifaceted, involving the disruption of fundamental cellular processes required for cancer cell proliferation and survival. arabjchem.orgsci-hub.se Research into brominated quinolines, in particular, has provided insights into several key anticancer mechanisms.

One of the established anticancer mechanisms of quinoline derivatives involves their interaction with DNA. These compounds can bind to DNA through intercalation or by fitting into the minor or major grooves, which can interfere with DNA replication and transcription, ultimately inhibiting nucleic acid synthesis. Studies on certain derivatives of 7-bromo-2-chloroquinoline-3-carbaldehyde (B139717) have indicated that their cytotoxic effects may stem from such interactions.

Research on sulfonyl-containing quinolines has highlighted the importance of a bromine substituent for enhanced cytotoxicity against liver cancer cells. nih.gov These studies suggest that bromo-quinoline derivatives may exert their anticancer effects by modulating the binding of crucial transcription factors like NF-κB to their target DNA sequences, thereby disrupting downstream signaling pathways essential for cancer cell survival. nih.gov Furthermore, some quinoline derivatives have been directly shown to inhibit DNA synthesis, a key process in rapidly dividing cancer cells. smolecule.comresearchgate.net A study on a 7-hydroxy-4-methyl-3-bromo-2-oxo-1-(p-chlorobenzoyl) methylquinoline derivative demonstrated its ability to inhibit DNA synthesis in MCF-7 breast cancer cells, with an efficacy comparable to the established chemotherapeutic drug Doxorubicin. researchgate.net

Inducing apoptosis, or programmed cell death, is a primary goal of many cancer therapies. Halogenated quinolines have been shown to inhibit cancer cell proliferation by triggering apoptosis. smolecule.com Derivatives of closely related compounds, such as 7-bromo-2-chloroquinoline-3-carbaldehyde, are reported to induce apoptosis in cancer cells, often through the inhibition of specific enzymes. For instance, a study on 4-Bromo-3,5,7-trichloro-2-methylquinoline revealed its capability to activate apoptotic pathways by upregulating pro-apoptotic proteins.

In addition to inducing apoptosis, quinoline derivatives can modulate the cell cycle, leading to arrest at specific phases and preventing cancer cells from progressing through division. arabjchem.org Different derivatives have been shown to cause cell cycle arrest at various phases. For example, a 7-hydroxy-4-methyl-3-bromo-2-oxo-1-(p-chlorobenzoyl) methylquinoline derivative was found to arrest the cell cycle in the S phase. researchgate.netresearchgate.net Other studies on different quinoline derivatives have reported cell cycle arrest at the G2/M phase, indicating that these compounds can interfere with mitotic progression. researchgate.net

Table 1: Anticancer Mechanisms of Selected Bromo-Quinoline Derivatives

| Compound/Derivative | Cancer Cell Line | Observed Mechanism of Action | Reference |

|---|---|---|---|

| 7-hydroxy-4-methyl-3-bromo-2-oxo-1-(p-chlorobenzoyl) methylquinoline | Human breast carcinoma (MCF-7) | Cell cycle arrest at S phase; Topoisomerase II inhibition | researchgate.netresearchgate.net |

| 4-Bromo-3,5,7-trichloro-2-methylquinoline | Human breast cancer (MCF-7) | Activation of apoptotic pathways | |

| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | C6, HeLa, HT29 | Induction of apoptosis | nih.gov |

Topoisomerase Inhibition Studies

Topoisomerases are essential enzymes that manage the topological state of DNA and are critical for DNA replication, transcription, and repair. Their inhibition is a validated strategy in cancer chemotherapy. arabjchem.org Quinoline derivatives are recognized as inhibitors of both type I and type II topoisomerases. arabjchem.orgacs.org The mechanism is often similar to their antimicrobial action, where they stabilize the enzyme-DNA cleavage complex, leading to double-strand breaks in the DNA and subsequent cell death.

Studies have specifically implicated bromo-quinoline derivatives in this process. For example, highly brominated quinolines have demonstrated inhibitory activity against human topoisomerase I. nih.gov Furthermore, a derivative, 7-hydroxy-4-methyl-3-bromo-2-oxo-1-(p-chlorobenzoyl) methylquinoline, was identified as a potent inhibitor of topoisomerase II. researchgate.netresearchgate.net This dual inhibitory potential against both topoisomerase I and II by different quinoline derivatives underscores their versatility as anticancer agents.

The ability of cancer cells to invade surrounding tissues and metastasize to distant organs is a major cause of mortality. arabjchem.org Quinoline derivatives have been shown to inhibit these critical processes. arabjchem.org Mechanistic studies indicate that these compounds can interfere with the cellular machinery responsible for cell movement and invasion. researchgate.net

Research on a highly brominated quinoline derivative demonstrated its effectiveness in inhibiting the migration of colon carcinoma (HT29) cells in a wound-healing assay. nih.gov Although not specifically 7-bromo-2-methylquinoline, this finding points to the potential of the bromo-quinoline scaffold in developing anti-metastatic agents. The underlying mechanisms may involve the disruption of the cytoskeleton, as some quinoline derivatives have been shown to interfere with microtubule dynamics, which are essential for cell migration and invasion. researchgate.net

Mechanistic Studies of Antimicrobial Effects

The quinoline core is a well-established pharmacophore in antimicrobial agents. mdpi.comnih.gov Derivatives of quinoline exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria. mdpi.com

A primary mechanism for the antibacterial action of many quinoline derivatives is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. semanticscholar.orgsmolecule.com These enzymes are vital for bacterial DNA replication, recombination, and repair. By inhibiting their function, quinoline compounds prevent the bacterial cell from dividing and lead to cell death. smolecule.com This mechanism is particularly effective and is the basis for the clinical use of quinolone antibiotics. acs.org

In addition to targeting topoisomerases, other mechanisms have been identified for quinoline derivatives. Some studies suggest that certain quinolines can disrupt the lipopolysaccharide (LPS) transport pathway in Gram-negative bacteria by interfering with the interaction between key transport proteins like LptA and LptC. semanticscholar.org Another explored mechanism is the inhibition of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for the folate synthesis pathway in bacteria. A study involving 7-bromoquinoline-5,8-dione derivatives showed that they could favorably interact with and inhibit bacterial DHPS. ripublication.com

Table 2: Antimicrobial Mechanisms of Quinoline Derivatives

| Derivative Class | Target Organism(s) | Mechanism of Action | Reference(s) |

|---|---|---|---|

| General Quinolines | Bacteria (Gram-positive & Gram-negative) | Inhibition of DNA gyrase and Topoisomerase IV | semanticscholar.orgsmolecule.com |

| Quinolone Hybrids | Gram-positive & Gram-negative bacteria | Dual targeting of LptA and Topoisomerase IV proteins | mdpi.com |

Antibacterial and Antifungal Mechanisms

The quinoline scaffold, a key feature of this compound, is a well-established pharmacophore in the development of antimicrobial agents. smolecule.com Derivatives of this structural class have demonstrated significant antibacterial and antifungal properties. smolecule.com The presence of a halogen, such as the bromine atom in this compound, can enhance the reactivity and potential efficacy against microbial pathogens.

The proposed antibacterial mechanism for many quinoline derivatives involves the inhibition of DNA synthesis. This is achieved by promoting the cleavage of essential bacterial enzymes like DNA gyrase and type IV topoisomerase, which ultimately leads to bacterial cell death. While direct studies on this compound are emerging, the broader class of quinoline compounds is known to inhibit enzymes crucial for bacterial growth.

In the realm of antifungal activity, quinoline derivatives have also shown considerable promise. smolecule.com For instance, the bromoquinol compound has been identified as a potent antifungal agent. oup.com Its mechanism is thought to involve the interference with the utilization of essential metals like iron, copper, and zinc, which is potentiated by iron starvation conditions often found during in vivo growth. oup.com Studies on various substituted 2-methyl-8-quinolinols, including bromo-derivatives, have confirmed their fungitoxic capabilities against a range of fungi. nih.gov

Impact on Quorum Sensing Processes

Quorum sensing (QS) is a cell-to-cell communication process in bacteria that regulates collective behaviors, including virulence factor production and biofilm formation. nih.gov Targeting QS systems is an emerging anti-virulence strategy to combat bacterial infections without exerting selective pressure for resistance. nuph.edu.ua

Research into 2-methylquinolin-4(1H)-ones has explored their potential to interfere with QS processes. nuph.edu.ua The bromination of these compounds is being investigated to create derivatives that can modulate the virulence factors of various bacterial communities. nuph.edu.ua Depending on the substitution pattern, bromination can occur at different positions, leading to compounds with the potential to disrupt bacterial communication. nuph.edu.ua While specific studies on this compound's direct impact on QS are not yet widespread, the foundational research on related brominated quinolines suggests this is a promising area for future investigation.

Antimalarial and Antiprotozoal Action Pathways

Quinoline-based compounds have historically been at the forefront of antimalarial drug discovery, with quinine (B1679958) and chloroquine (B1663885) being prime examples. nih.gov The mode of action for many quinoline antimalarials is linked to the parasite's detoxification process of heme. pnas.org Inside infected red blood cells, the Plasmodium parasite digests hemoglobin, releasing toxic heme. pnas.org The parasite crystallizes this heme into an inert substance called hemozoin. pnas.org

Studies using a bromo-analog of chloroquine have provided in vivo evidence that these drugs cap the hemozoin crystals. pnas.org This action inhibits further crystal growth, leading to a buildup of toxic heme and ultimately causing parasite death. pnas.org Derivatives of This compound-5,8-dione (B11781591) have been synthesized and shown to possess antimalarial activity against chloroquine-resistant strains of Plasmodium falciparum. raco.catresearchgate.net

Enzyme Inhibition Studies (e.g., Sphingosine (B13886) Kinase, Dihydropteroate Synthase)

Sphingosine Kinase (SphK): Sphingosine kinases (SphK1 and SphK2) are enzymes that produce sphingosine-1-phosphate (S1P), a signaling lipid involved in numerous cellular processes, including cancer progression. mdpi.comnih.govresearchgate.net Consequently, SphK has become an attractive target for the development of novel cancer therapeutics. mdpi.comresearchgate.net

Derivatives of this compound-5,8-dione have been investigated as SphK inhibitors. mdpi.com The synthesis of these compounds often starts from this compound-5,8-dione, which serves as a key intermediate. mdpi.com By modifying the quinoline-5,8-dione core, researchers aim to develop potent and selective inhibitors of SphK. researchgate.netmdpi.com The lipophilicity introduced by certain substitutions is thought to enhance molecular interactions within the lipid-binding site of the enzyme. mdpi.com

Dihydropteroate Synthase (DHPS): Dihydropteroate synthase (DHPS) is a critical enzyme in the folate biosynthesis pathway of bacteria and some primitive eukaryotes. ripublication.comnih.gov This pathway is essential for the synthesis of nucleic acids and certain amino acids. Sulphonamide antibiotics famously target this enzyme. ripublication.com

Research has shown that sulphonamide derivatives of 7-bromoquinoline-5,8-dione can be synthesized and exhibit antibacterial activity. ripublication.com Molecular docking studies suggest that these compounds favorably interact with bacterial DHPS. ripublication.comresearchgate.net This indicates that the 7-bromoquinoline-5,8-dione scaffold can be utilized to design new inhibitors of DHPS, potentially overcoming existing resistance to sulphonamides. ripublication.comnih.gov

Advanced Applications in Catalysis and Materials Science

Role as Catalysts or Ligands in Organic Transformations

The unique electronic and structural properties of this compound make it a valuable component in the field of catalysis. Quinoline derivatives can act as ligands in coordination chemistry, facilitating a variety of organic transformations. The nitrogen atom in the quinoline ring can coordinate with metal catalysts, such as palladium, influencing the outcome of the reaction. acs.org

For instance, in palladium-catalyzed reactions, the quinoline substrate itself can act as a ligand, enabling one-pot cross-coupling and C-H functionalization reactions without the need for external ligands. acs.org The bromine atom at the 7-position provides a reactive site for cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig couplings, allowing for the synthesis of more complex molecules. mdpi.com The steric accessibility of the C7-bromine is advantageous for these transformations.

Optoelectronic Applications (e.g., in Organic Light-Emitting Diodes)

Heterocyclic aromatic compounds like this compound are of interest in materials science due to their potential photoluminescent and electrical conductivity properties. smolecule.com These characteristics make them candidates for applications in optoelectronic devices, such as Organic Light-Emitting Diodes (OLEDs). smolecule.comsmolecule.com

Quinoline derivatives are known for their high thermal stability, good film-forming capabilities, and excellent electron transport properties, which are all desirable for OLED materials. mdpi.com The introduction of a bromine atom and a methyl group can modulate the electronic and optical properties of the quinoline core. mdpi.com While extensive research specifically on this compound for OLEDs is still developing, the investigation of related functionalized quinolines suggests its potential as a building block for new materials in this field. smolecule.comsmolecule.com

Development of Novel Functional Materials and Dyes

The unique molecular architecture of this compound, featuring a reactive bromine atom and a versatile quinoline core, establishes it as a valuable building block in the synthesis of advanced functional materials and dyes. smolecule.com The inherent photoluminescent and electrical properties of the quinoline ring system are of significant interest in materials science. smolecule.com Researchers are actively exploring its potential in creating organic semiconductors, including organic light-emitting diodes (OLEDs), and in the development of novel dye molecules. smolecule.com The presence of the bromine atom at the 7-position provides a convenient site for further chemical modifications, allowing for the fine-tuning of the electronic and photophysical properties of the resulting materials. smolecule.com

Organic Light-Emitting Diodes (OLEDs) and Semiconductors

Derivatives of this compound are investigated as components in organic electronics due to their potential to form stable, efficient light-emitting and charge-transporting layers. smolecule.comsmolecule.comsmolecule.com The strategy often involves using the this compound scaffold to construct larger, more complex conjugated molecules.

One area of investigation involves the synthesis of quinoline-5,8-dione derivatives. For instance, this compound can be converted to this compound-5,8-dione. This intermediate can then undergo nucleophilic substitution reactions, where the bromine atom is replaced by various functional groups to create a library of materials with tailored properties. acs.org The resulting 7-alkylamino-2-methylquinoline-5,8-diones are examples of such derivatives. acs.org Furthermore, the conversion of this compound-5,8-dione to 7-azido-2-methylquinoline-5,8-dione opens pathways to other functional materials through "click chemistry" or by forming phosphine (B1218219) imino derivatives. grafiati.com

While direct performance data for materials derived exclusively from this compound is emerging, research on closely related structures highlights the promise of this compound class. For example, a study on a small molecule synthesized from the related 6-Bromo-2-methyl quinoline demonstrated significant potential for OLED applications. This material, when incorporated into an OLED device, exhibited notable electroluminescence.

Table 1: Performance of an OLED Device Using a Derivative of a Bromo-Methyl-Quinoline Analog

| Parameter | Value | Reference |

|---|---|---|

| Starting Material Analog | 6-Bromo-2-methyl quinoline | researchgate.net |

| Device Configuration | ITO/OBM/PEDOT:PSS/Al | researchgate.net |

| Luminance | 2350 cd/m² | researchgate.net |

| Applied Current | 15 mA | researchgate.net |

| Voltage | 10 V | researchgate.net |

This data underscores the potential of bromo-methyl-quinoline derivatives as a class of materials for creating efficient organic light-emitting diodes. The research into various substituted quinolines, including those with fluoro and chloro groups in addition to the bromo- and methyl- groups, further expands the landscape of potential semiconductor materials derived from this basic structure.

Synthesis of Novel Dyes

The quinoline structure is a well-known chromophore, and its derivatives are utilized in the synthesis of various dyes. smolecule.com this compound serves as a key intermediate for creating new dye molecules, particularly those with applications in advanced technologies. A notable area of development is in multiphoton activable dyes. A patent has described the preparation of this compound as a step towards creating quinoline derivatives that can be activated by the simultaneous absorption of two photons, a property valuable in high-resolution imaging and data storage. google.com

The reactivity of the bromine atom is again central to its utility. It allows for the attachment of other molecular fragments through cross-coupling reactions, leading to extended π-conjugated systems that absorb and emit light at various wavelengths. The conversion of this compound to derivatives like this compound-5,8-dione also provides a route to colored compounds, as quinone structures are often intensely colored. acs.org

Compound Index

Future Directions and Interdisciplinary Research Outlook

Development of Novel Synthetic Routes with Enhanced Sustainability

The synthesis of quinoline (B57606) derivatives, including 7-Bromo-2-methylquinoline, is an area of continuous investigation, with a growing emphasis on green chemistry principles. ijpsjournal.comnih.gov Traditional methods for quinoline synthesis often involve harsh reaction conditions, hazardous chemicals, and generate significant waste, prompting the development of more environmentally benign alternatives. ijpsjournal.comnih.gov Future research is directed towards methodologies that minimize waste, reduce energy consumption, and utilize non-toxic, renewable materials. acs.org

Key areas of development in sustainable synthesis include:

Solvent-Free and Aqueous Reactions: There is a significant push to replace traditional organic solvents with water or to conduct reactions under solvent-free conditions. acs.orgfrontiersin.org Multicomponent reactions (MCRs) performed in water or without any solvent are particularly promising, offering high atom economy and simplified purification processes. acs.orgfrontiersin.org

Energy-Efficient Techniques: Microwave and ultrasound-assisted syntheses are being explored to accelerate reaction times and reduce energy consumption compared to conventional heating methods. ijpsjournal.comnih.gov

Eco-Friendly Catalysts: Research is focused on replacing hazardous and expensive catalysts with greener alternatives. This includes the use of biodegradable catalysts, such as formic acid, and recyclable heterogeneous catalysts. ijpsjournal.comacs.org For instance, glucose-derived ionic liquids combined with a copper catalyst have been used for the sustainable synthesis of functionalized quinolines. rsc.org

Atom Economy: Synthetic strategies that maximize the incorporation of all starting materials into the final product are being prioritized. One-pot synthesis and cascade reactions are examples of approaches that improve atom economy and reduce the number of synthetic steps. rsc.orgnih.gov A one-pot method for constructing polybromoquinolines has been developed using N-bromosuccinimide (NBS) as both an electrophile and an oxidant under mild, metal-free conditions. rsc.orgnih.govnih.gov

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Quinolines

| Feature | Traditional Synthesis (e.g., Skraup, Friedländer) | Emerging Green Synthesis |

| Solvents | Often hazardous organic solvents | Water, ionic liquids, or solvent-free conditions acs.orgfrontiersin.orgrsc.org |

| Catalysts | Strong acids (e.g., H₂SO₄), heavy metals | Biodegradable catalysts, recyclable heterogeneous catalysts ijpsjournal.comacs.org |

| Energy Input | High temperatures, long reaction times | Microwave, ultrasound irradiation, lower temperatures ijpsjournal.comnih.gov |

| Byproducts | Significant chemical waste | Minimal waste, higher atom economy frontiersin.orgrsc.org |

| Reaction Steps | Often multi-step procedures | One-pot, multicomponent, or cascade reactions frontiersin.orgrsc.orgnih.gov |

Exploration of Undiscovered Reactivity Patterns for Functionalization

The this compound scaffold possesses distinct reactive sites that allow for diverse chemical modifications. The bromine atom at the C7 position and the methyl group at the C2 position are primary handles for functionalization, but exploring new reactivity patterns is a key area of future research.

The bromine atom is particularly valuable for cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig reactions, which enable the formation of carbon-carbon and carbon-heteroatom bonds. This allows for the introduction of a wide array of substituents to build molecular complexity. The reactivity of the bromine can be influenced by other groups on the quinoline ring; for example, the presence of a nitro group can activate the bromo group for nucleophilic aromatic substitution (SNAr) reactions. semanticscholar.orgnih.gov

Future research will likely focus on:

Regioselective Functionalization: Developing methods for the selective functionalization of specific C-H bonds on the quinoline core, without pre-functionalization, is a significant goal. researchgate.net Metal-free, regioselective C-H bond functionalization has been demonstrated for other bromoquinolines and represents a promising avenue for this compound. researchgate.net

Novel Coupling Chemistries: Exploring new catalytic systems and coupling partners will expand the library of accessible derivatives. This could include photoredox catalysis or electrochemical methods to achieve transformations not possible with traditional thermal methods. rsc.org

Functionalization of the Methyl Group: While the bromine is a common site for modification, the methyl group at the C2 position also offers opportunities for functionalization. For instance, condensation reactions with aldehydes or ketones can introduce new structural motifs. evitachem.com

Multi-functionalization Strategies: Developing synthetic routes that allow for the sequential and controlled functionalization of multiple positions on the quinoline ring will be crucial for creating highly complex and tailored molecules. rsc.orgnih.gov A recent study showed that polybromoquinolines can undergo regioselective Sonogashira coupling at the C-6 position, followed by a Suzuki coupling, demonstrating the potential for multi-functionalization. rsc.orgnih.gov

Integration of Advanced Characterization Techniques with Computational Predictions

The synergy between advanced analytical methods and computational chemistry is becoming increasingly vital for understanding the structure-property relationships of complex molecules like this compound. This integrated approach provides deeper insights than either method could alone.

Advanced Characterization Techniques:

Spectroscopy: Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamental for confirming the structure and purity of synthesized derivatives. Advanced 2D NMR experiments can elucidate complex structural features and intermolecular interactions. researchgate.net

Mass Spectrometry (MS): High-resolution mass spectrometry is crucial for determining the precise molecular weight and formula of novel compounds.

X-ray Crystallography: When single crystals can be obtained, X-ray crystallography provides unambiguous determination of the three-dimensional molecular structure, including bond lengths, bond angles, and crystal packing.

Computational Predictions:

Density Functional Theory (DFT): DFT is a powerful quantum chemical method used to predict a wide range of molecular properties, including electronic structure, reactivity, and spectroscopic data. researchgate.netnih.gov It can be used to predict the most likely sites for electrophilic or nucleophilic attack, guiding the design of new synthetic reactions. nih.gov DFT calculations can also help to understand the origin of stereoselectivity in catalytic reactions. rsc.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models use computational methods to correlate the chemical structure of compounds with their biological activity or other properties. nih.gov These models can be used to predict the activity of virtual compounds, helping to prioritize synthetic targets.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of molecules and their interactions with other molecules, such as biological macromolecules or solvent molecules. bohrium.com